REACTION_CXSMILES
|
[CH2:1](S)[CH2:2]C.[C:5]1(=[O:11])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[CH2:12](S)[CH2:13][CH2:14][CH3:15].[CH3:17][CH2:18][C:19](=[O:22])[CH2:20][CH3:21]>>[OH:22][C:19]1[CH:20]=[CH:21][C:12]([C:13]([C:8]2[CH:9]=[CH:10][C:5]([OH:11])=[CH:6][CH:7]=2)([CH2:1][CH3:2])[CH2:14][CH3:15])=[CH:17][CH:18]=1
|
Name
|
|
Quantity
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0.5 g
|
Type
|
reactant
|
Smiles
|
C(CC)S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)S
|
Name
|
|
Quantity
|
86 g
|
Type
|
reactant
|
Smiles
|
CCC(CC)=O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
OC1=CC=C(C=C1)C(CC)(CC)C1=CC=C(C=C1)O
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |